左旋斯梯芬定

描述

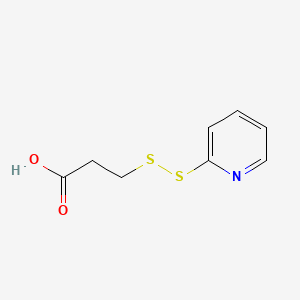

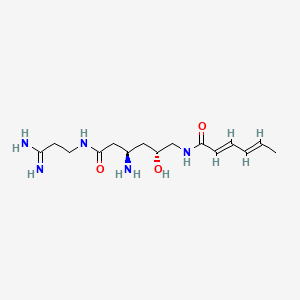

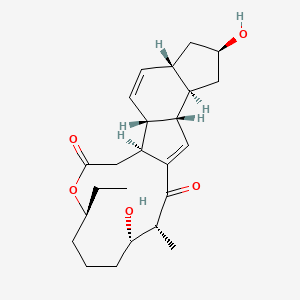

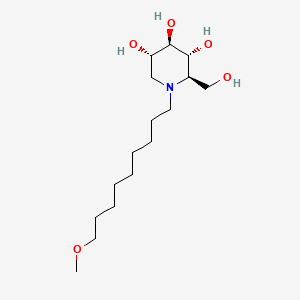

L-Stepholidine (l-SPD) is a proto berberine alkaloid found in the plant Stephania intermedia . It exhibits dual D2 receptor antagonist and D1 receptor agonist activity and has shown antipsychotic activity in animal studies .

Molecular Structure Analysis

L-Stepholidine has a molecular formula of C19H21NO4 . It is a tetrahydroprotoberberine alkaloid . The unique structure of l-Stepholidine allows it to exhibit its unique pharmacological profile .Chemical Reactions Analysis

L-Stepholidine is known to interact with dopamine receptors . It exhibits D1 receptor agonistic activity while acting as D2 receptor antagonists . This unique pharmacological profile makes l-Stepholidine a potential agent in the treatment of drug addiction, Parkinson’s disease, and especially, schizophrenia .Physical And Chemical Properties Analysis

L-Stepholidine has a molecular weight of 327.4 g/mol . It is a natural product found in Fibraurea recisa, Stephania yunnanensis, and other organisms .科学研究应用

阿尔茨海默病治疗

左旋斯梯芬定 (L-SPD): 在治疗阿尔茨海默病 (AD) 方面显示出前景。 它激活多巴胺 D1 受体/PKA 信号通路,这对改善突触可塑性和记忆功能至关重要 。 L-SPD 增强海马依赖性记忆,并增加海马中 AMPA 受体的表面表达,为 AD 提供潜在的治疗策略 .

精神分裂症管理

L-SPD 对多巴胺受体表现出双重作用,既是 D1 受体激动剂,又是 D2 受体拮抗剂。这种药理学特征有利于治疗精神分裂症。 临床研究表明,L-SPD 与典型抗精神病药物联合使用时,可增强治疗效果,并减少迟发性运动障碍 。 它还在精神分裂症动物模型中显示出改善认知功能和社会互动的潜力 .

药物成瘾治疗

L-SPD 的独特特性使其成为治疗药物成瘾的潜在药物。它对多巴胺受体的作用可以调节大脑中的奖赏系统,这是成瘾的关键因素。 研究表明,L-SPD 可以作为多种物质依赖的治疗选择 .

帕金森病治疗

L-SPD 既是 D1 受体激动剂,又是 D2 受体拮抗剂的能力,也使其成为帕金森病治疗的候选药物。 它可能平衡大脑中的多巴胺能系统,而多巴胺能系统在帕金森病患者中经常发生紊乱 .

神经毒性神经保护

研究表明,L-SPD 对甲基苯丙胺等神经毒性物质引起的记忆缺陷具有神经保护作用。 它可能通过调节多巴胺能通路并减少 HCN1 通道的上调来发挥作用,而 HCN1 通道对记忆功能至关重要 .

认知增强

L-SPD 已经被发现可以改善各种模型中的认知功能,例如记忆和学习。 这归因于它对突触传递和可塑性的影响,使其成为以认知下降为特征的疾病的潜在认知增强剂 .

作用机制

Target of Action

L-Stepholidine (L-SPD) is an active ingredient of the Chinese herb Stephania and is the first compound found to have a dual function as a dopamine receptor D1 agonist and D2 antagonist . It also acts as an antagonist on D3R .

Mode of Action

L-SPD interacts with its targets, the D1, D2, and D3 dopamine receptors, in a unique way. It acts as an agonist on D1R, meaning it activates this receptor, and as an antagonist on D2R and D3R, meaning it blocks these receptors . The integration of homology modeling, automated molecular docking, and molecular dynamics simulations has shown that hydrogen bonding of the hydroxyl group on the D ring of L-SPD with the side chain of N6.55, in combination with hydrophobic stacking between I3.40, F6.44, and W6.48, mediates the agonist effect of L-SPD on D1R . The absence of hydrophobic stacking between I3.40, F6.44, and W6.48 in D2R and D3R excludes receptor activation .

Biochemical Pathways

L-SPD affects the dopamine signaling pathway. It increases the frequency of spontaneous excitatory postsynaptic currents (sEPSC) in the pyramidal cells between layers V and VI in the prelimbic cortex (PL) via presynaptic D1 receptors . This effect is dependent on protein kinase A (PKA) and protein kinase C (PKC) signaling pathways .

Result of Action

L-SPD has been shown to improve the hippocampus-dependent memory, surface expression of glutamate receptor A (GluA1)-containing AMPA receptors, and spine density in the hippocampus of APP/PS1 transgenic mice . It also rescues decreased phosphorylation and surface expression of GluA1 in hippocampal cultures and protects the long-term potentiation in hippocampal slices induced by amyloid β-derived diffusible ligands (ADDLs) .

Action Environment

The action, efficacy, and stability of L-SPD can be influenced by various environmental factors. For instance, the presence of ADDLs, which play a prominent role in triggering the early cognitive deficits that constitute Alzheimer’s disease, can affect the action of L-SPD

安全和危害

属性

IUPAC Name |

(13aS)-3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-23-18-8-12-5-6-20-10-14-11(3-4-16(21)19(14)24-2)7-15(20)13(12)9-17(18)22/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPISQIIWUONPB-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2[C@@H]3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16562-13-3 | |

| Record name | Stepholidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16562-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stepholidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016562133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STEPHOLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UPX3E69W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

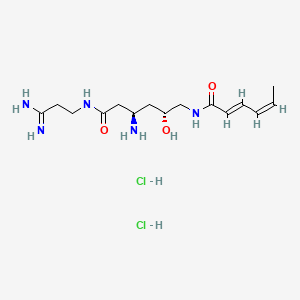

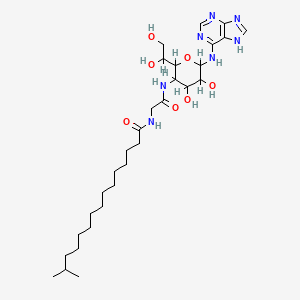

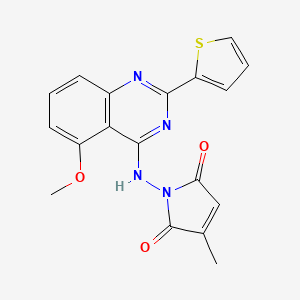

![[(2R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]-1,3-dioxolan-2-yl]methanol](/img/structure/B1681062.png)